molecular formula C16H18BrNO4 B2487194 tert-Butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate CAS No. 1456724-57-4

tert-Butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate

Cat. No.: B2487194
CAS No.: 1456724-57-4
M. Wt: 368.227
InChI Key: NOTOWVSJUKCICQ-UHFFFAOYSA-N
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Description

tert-Butyl 7’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 7’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl 7’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles. .

Scientific Research Applications

tert-Butyl 7’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 7’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate include other spirocyclic compounds with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of tert-Butyl 7’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 7-bromo-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-5-4-10(17)6-13(11)21-16/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTOWVSJUKCICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=C(O2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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